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D-alanyl-D-serine - 1115-50-0

D-alanyl-D-serine

Catalog Number: EVT-14874677
CAS Number: 1115-50-0
Molecular Formula: C6H12N2O4
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-alanyl-D-serine is a dipeptide comprising D-serine with a D-alanyl residue attached to the alpha-nitrogen. It is a tautomer of a D-alanyl-D-serine zwitterion.
Synthesis Analysis

The synthesis of D-alanyl-D-serine typically involves enzymatic methods. One prominent method utilizes the enzyme VanG, which exhibits high specificity for D-serine and D-alanine. The reaction conditions for synthesizing D-alanyl-D-serine usually include a buffer system that maintains optimal pH and ionic strength for enzyme activity. For example, a typical reaction mixture might consist of:

  • 100 mM Hepes buffer (pH 7.5)
  • 10 mM KCl
  • 10 mM MgCl2
  • 10 mM ATP
  • Substrates (D-alanine and D-serine) at varying concentrations

Kinetic parameters such as Michaelis-Menten constants can be determined using spectrophotometric assays that monitor product formation over time . The efficiency of this reaction is influenced by factors like temperature, substrate concentration, and enzyme concentration.

Molecular Structure Analysis

D-alanyl-D-serine has a specific molecular structure that can be represented by its chemical formula C6H12N2O4C_6H_{12}N_2O_4. The structure consists of two amino acid residues linked by a peptide bond. The stereochemistry is crucial since both components are in their D-forms, which affects their biological activity.

Structural Data

  • Molecular Weight: 174.17 g/mol
  • Chemical Formula: C₆H₁₂N₂O₄
  • Peptide Bond: The bond between the carboxyl group of one amino acid and the amino group of another forms the dipeptide structure.
Chemical Reactions Analysis

D-alanyl-D-serine participates in various biochemical reactions, primarily involving its role as a substrate or product in enzymatic processes. One key reaction is its formation from D-alanine and D-serine via ligase enzymes such as VanG.

Technical Details

The reaction mechanism typically involves:

  1. Binding of substrates to the enzyme's active site.
  2. Formation of a tetrahedral intermediate.
  3. Release of the dipeptide product while regenerating the enzyme for subsequent reactions.

This process is characterized by specific kinetic parameters that define the enzyme's efficiency and substrate affinity .

Mechanism of Action

The mechanism by which D-alanyl-D-serine exerts its effects largely revolves around its interaction with N-methyl-D-aspartate receptors in neuronal tissues. Upon binding to these receptors, it modulates excitatory neurotransmission, influencing synaptic plasticity and cognitive functions.

Process Data

  1. Binding: D-alanyl-D-serine binds to the allosteric site on N-methyl-D-aspartate receptors.
  2. Activation: This binding results in receptor activation, leading to increased calcium ion influx into neurons.
  3. Signal Transduction: The influx triggers downstream signaling pathways that facilitate synaptic strengthening or weakening.
Physical and Chemical Properties Analysis

D-alanyl-D-serine exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with other amino acids or peptides through peptide bond formation or hydrolysis.

Relevant analyses often involve chromatographic techniques to assess purity and concentration, such as high-performance liquid chromatography coupled with mass spectrometry .

Applications

D-alanyl-D-serine has several scientific applications:

  • Neuroscience Research: Used to study neurotransmitter dynamics and receptor interactions.
  • Pharmacology: Investigated for potential therapeutic roles in treating neurological disorders like schizophrenia due to its modulatory effects on N-methyl-D-aspartate receptors.
  • Biochemical Studies: Serves as a model compound for studying peptide synthesis and enzymatic mechanisms.
Enzymatic Synthesis and Bacterial Resistance Mechanisms

Role of D-Alanine—D-Serine Ligases in Peptidoglycan Biosynthesis

D-Alanyl-D-serine (D-Ala-D-Ser) ligases (EC 6.3.2.35) are ATP-dependent enzymes that catalyze the formation of the dipeptide D-Ala-D-Ser from D-alanine and D-serine substrates. This reaction is fundamental to an alternative pathway of peptidoglycan biosynthesis in bacteria:$$\text{D-Ala} + \text{D-Ser} + \text{ATP} \rightleftharpoons \text{D-Ala-D-Ser} + \text{ADP} + \text{Pi}$$Unlike canonical D-Ala-D-Ala ligases (Ddl), which produce the dipeptide terminus targeted by glycopeptide antibiotics like vancomycin, D-Ala-D-Ser ligases generate a modified peptidoglycan precursor. This dipeptide is incorporated into the pentapeptide chain of Lipid II via MurF ligase activity, replacing the native D-Ala-D-Ala terminus [4] [5]. The vanC, vanE, vanG, vanL, and vanN gene clusters encode these specialized ligases, which exhibit constitutive expression in resistant strains. This results in continuous production of D-Ala-D-Ser-terminating precursors, even in the absence of antibiotic pressure [1] [4]. Kinetic studies reveal that VanC2 (from Enterococcus casseliflavus) and related ligases discriminate against D-Ala by 6,000-fold, ensuring selective production of the resistance-associated dipeptide [8].

Vancomycin Resistance Phenotypes Mediated by Altered Peptidoglycan Precursors

Bacteria producing D-Ala-D-Ser-terminating peptidoglycan exhibit low-level vancomycin resistance (MIC = 4–32 µg/mL) while remaining susceptible to teicoplanin (MIC ≤ 0.5–2 µg/mL). This phenotype—designated VanC-type, VanE-type, VanG-type, VanL-type, or VanN-type resistance—contrasts sharply with high-level resistance (MIC > 256 µg/mL) conferred by D-Ala-D-Lac termini (VanA/B/D types) [1] [4] [6]. The molecular basis for this phenotype lies in vancomycin's reduced binding affinity for D-Ala-D-Ser. The substitution disrupts a critical hydrogen bond between vancomycin and the D-Ala-D-Ala backbone while introducing steric hindrance from the D-Ser side chain hydroxyl group. This decreases binding affinity by approximately 7-fold compared to the 1,000-fold reduction seen with D-Ala-D-Lac [2] [4]. Consequently, vancomycin cannot effectively sequester Lipid II precursors, allowing peptidoglycan cross-linking to proceed.

Table 1: Phenotypic Characteristics of D-Ala-D-Ser-Mediated Vancomycin Resistance

Resistance TypeLigase GeneVancomycin MIC (µg/mL)Teicoplanin MIC (µg/mL)Genetic ContextRepresentative Species
VanC-typevanC4–32≤ 0.5Chromosomal (intrinsic)E. gallinarum, E. casseliflavus
VanE-typevanE160.5Chromosomal (acquired)E. faecalis BM4405
VanG-typevanG160.5Chromosomal (acquired)E. faecalis BM4518
VanN-typevanN160.5Transferable plasmidE. faecium UCN71
VanL-typevanL160.5Chromosomal (acquired)E. faecalis

Structural and Functional Characterization of VanC, VanE, and VanG Ligase Families

The D-Ala-D-Ser ligases belong to the ATP-dependent D-Ala-D-X ligase superfamily. Crystal structures of VanG (from Enterococcus faecalis) reveal a bidomain architecture resembling D-Ala-D-Lac ligases (e.g., VanA), with an N-terminal α/β domain for ATP binding and a C-terminal domain for substrate recognition. However, key substitutions in the active site confer specificity for D-Ser over D-Lac or D-Ala [2] [5]:

  • Asp243 positions D-Ser via hydrogen bonding to its hydroxyl group.
  • Phe252 creates a hydrophobic pocket accommodating D-Ser’s methylene group.
  • Arg324 stabilizes the D-Ser carboxylate through ionic interactions [2].

Table 2: Key Active-Site Residues Governing Substrate Specificity in D-Ala-D-Ser Ligases

Residue (VanG Numbering)Role in D-Ser RecognitionConsequence of MutationHomolog in VanC2
Asp243H-bonds to D-Ser OHLoss of D-Ser activityAsp220
Phe252Hydrophobic pocket for D-Ser44-fold ↓ D-Ser utilizationPhe250
Arg324Stabilizes D-Ser carboxylate36-fold ↓ D-Ser utilizationArg322
Tyr111 (VanC2)Excludes bulkier residuesBroadened specificityNot conserved

Mutagenesis studies confirm these residues as molecular determinants of specificity. VanC2 (from E. casseliflavus) mutants F250Y/R322M show a 6,000-fold switch to D-Ala-D-Ala synthesis, while an E. coli Ddl mutant (L282R) gains 560-fold increased activity for D-Ala-D-Ser [8]. Beyond the ligase, the resistance pathway requires VanT serine racemase, a membrane-associated enzyme converting L-Ser to D-Ser. VanT’s cytoplasmic domain shares structural homology with alanine racemases but possesses a unique active site (e.g., Asn696 in VanTG) that accommodates serine’s longer side chain [3].

Evolutionary Adaptation of Bacterial Enzymes to Bypass Antibiotic Targeting

The emergence of D-Ala-D-Ser ligases illustrates pathway neofunctionalization under antibiotic selection pressure. Phylogenetic analyses suggest vanC, vanE, vanG, vanL, and vanN evolved from a common ancestral D-Ala-D-X ligase gene, likely through gene duplication and divergence [1] [4]. This is supported by:

  • Operon Conservation: All D-Ala-D-Ser resistance clusters (vanC/E/G/L/N) encode homologous two-component regulatory systems (VanR-VanS), serine racemases (VanT), and D,D-dipeptidases (VanXY) alongside their cognate ligases, indicating a shared evolutionary origin [1] [6].
  • Horizontal Gene Transfer (HGT): The vanN operon in E. faecium UCN71 is plasmid-encoded and transferable via conjugation, demonstrating mobility between species [1]. Similarly, vanG-like clusters occur in anaerobic gut Ruminococcus spp., suggesting HGT from enterococci to commensal flora, which may act as resistance reservoirs [6].
  • Functional Compromises: Despite conferring resistance, D-Ala-D-Ser ligases exhibit lower catalytic efficiency (kcat/Km) than D-Ala-D-Ala or D-Ala-D-Lac ligases. For example, VanG’s kcat for D-Ala-D-Ser is 4-fold lower than VanA’s for D-Ala-D-Lac. This implies an evolutionary trade-off where reduced enzymatic efficiency is tolerated to escape antibiotic lethality [2] [4].

These adaptations highlight bacterial ingenuity in co-opting existing enzymatic frameworks (e.g., alanine racemase-like folds in VanT, ATP-dependent ligase scaffolds in VanC/G) to generate novel resistance pathways without compromising essential cell wall synthesis [3] [4].

Properties

CAS Number

1115-50-0

Product Name

D-alanyl-D-serine

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m1/s1

InChI Key

IPWKGIFRRBGCJO-QWWZWVQMSA-N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CO)C(=O)O)N

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